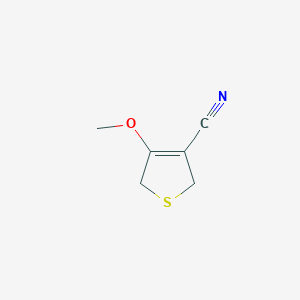
4-Methoxy-2,5-dihydrothiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-dihydrothiophene-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another approach involves the Michael-type addition of cyanothioacetamide to α-bromochalcones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
4-Methoxy-2,5-dihydrothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
科学研究应用
4-Methoxy-2,5-dihydrothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of 4-Methoxy-2,5-dihydrothiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitrile: This compound shares a similar thiophene ring structure but has an amino group instead of a methoxy group.
4-Methoxy-2,5-dihydrothiophene-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Methoxy-2,5-dihydrothiophene-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and nitrile groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C6H7NOS |
|---|---|
分子量 |
141.19 g/mol |
IUPAC 名称 |
4-methoxy-2,5-dihydrothiophene-3-carbonitrile |
InChI |
InChI=1S/C6H7NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H2,1H3 |
InChI 键 |
HBSHLXJYUZWGJL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(CSC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


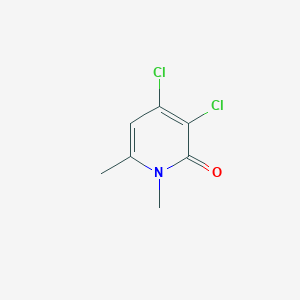
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
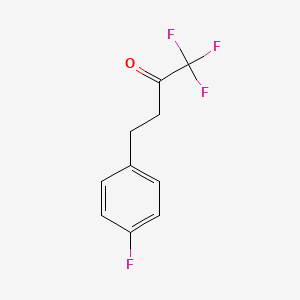
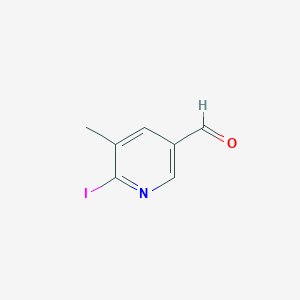
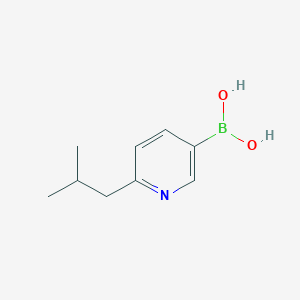
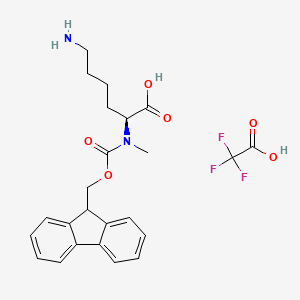
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)

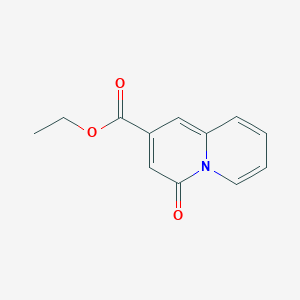
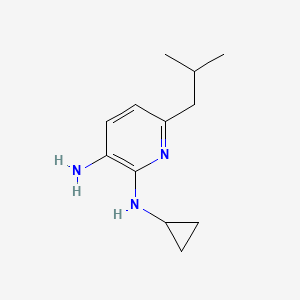
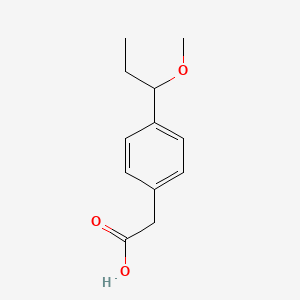
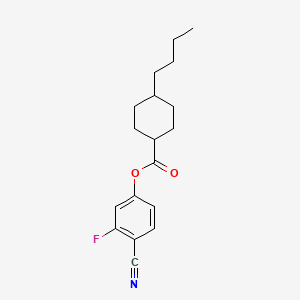

![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
